molecular formula C10H15N3 B14887678 (6-Cyclopentylpyrimidin-4-yl)methanamine

(6-Cyclopentylpyrimidin-4-yl)methanamine

Cat. No.: B14887678
M. Wt: 177.25 g/mol
InChI Key: XXIVAHXTCKXTND-UHFFFAOYSA-N
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Description

(6-Cyclopentylpyrimidin-4-yl)methanamine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The compound features a cyclopentyl group attached to the pyrimidine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclopentylpyrimidin-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with guanidine to form the pyrimidine ring, followed by the introduction of the methanamine group through reductive amination. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. The scalability of the synthetic route and the availability of raw materials are also important considerations for industrial production.

Chemical Reactions Analysis

Types of Reactions

(6-Cyclopentylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH), acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

(6-Cyclopentylpyrimidin-4-yl)methanamine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-Cyclopentylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The cyclopentyl group may enhance the binding affinity and specificity of the compound towards its targets, leading to its biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6-Methylpyrimidin-4-yl)methanamine: Similar structure but with a methyl group instead of a cyclopentyl group.

    (6-Methoxypyrimidin-4-yl)methanamine: Contains a methoxy group instead of a cyclopentyl group.

    (4-(Piperidin-4-yl)phenyl)methanamine: Features a piperidine ring attached to a phenyl group.

Uniqueness

(6-Cyclopentylpyrimidin-4-yl)methanamine is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. The cyclopentyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in proteins. This structural feature distinguishes it from other similar compounds and can contribute to its unique properties and applications.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

(6-cyclopentylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C10H15N3/c11-6-9-5-10(13-7-12-9)8-3-1-2-4-8/h5,7-8H,1-4,6,11H2

InChI Key

XXIVAHXTCKXTND-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC=NC(=C2)CN

Origin of Product

United States

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